
(4-((1-Butylcyclopentyl)sulfonyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-((1-Butylcyclopentyl)sulfonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C15H23BO4S . It has a molecular weight of 310.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H23BO4S/c1-2-3-10-15(11-4-5-12-15)21(19,20)14-8-6-13(7-9-14)16(17)18/h6-9,17-18H,2-5,10-12H2,1H3 . This indicates that the compound has a boronic acid group attached to a phenyl ring, which is further substituted with a butylcyclopentylsulfonyl group.Physical And Chemical Properties Analysis
This compound is stored in an inert atmosphere at 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Boronic Acid Catalysis
Boronic acids, recognized for their versatility in transition metal-catalyzed transformations, also play a crucial role as catalysts in organic reactions. Their ability to form reversible covalent bonds with hydroxy groups enables the activation of these groups under mild conditions, facilitating various electrophilic and nucleophilic reactions. This aspect of boronic acid catalysis (BAC) has been exploited in the formation of amides, cycloadditions, and conjugate additions, alongside the activation of alcohols to form carbocation intermediates for selective Friedel-Crafts-type reactions. The use of boronic acids for such catalytic purposes showcases their importance in driving efficient, atom-economical organic transformations (D. Hall, 2019).
Organic Synthesis Applications
Boronic acids are pivotal in the development of novel synthetic methodologies, including the nickel(II)-catalyzed sulfination of aryl and heteroaryl boronic acids. This approach efficiently converts boronic acids into corresponding sulfinate salts, which can be further elaborated into valuable sulfonyl-containing groups like sulfones and sulfonamides. Such methodologies offer practical, scalable options for synthesizing pharmaceutically relevant compounds, highlighting the broad utility of boronic acids in organic synthesis (Pui Kin Tony Lo et al., 2019).
Advances in Material Science
In material science, boronic acids have facilitated the development of innovative materials, such as water-soluble, aminoacyl/dipeptidyl sulfonamides with significant intraocular pressure-lowering properties. This application is particularly relevant in creating therapeutic agents for conditions like glaucoma, where boronic acid derivatives serve as key components in drug design due to their biochemical reactivity and binding capabilities (A. Scozzafava et al., 1999).
Mécanisme D'action
Propriétés
IUPAC Name |
[4-(1-butylcyclopentyl)sulfonylphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO4S/c1-2-3-10-15(11-4-5-12-15)21(19,20)14-8-6-13(7-9-14)16(17)18/h6-9,17-18H,2-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPILRDGPFBJNIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)C2(CCCC2)CCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

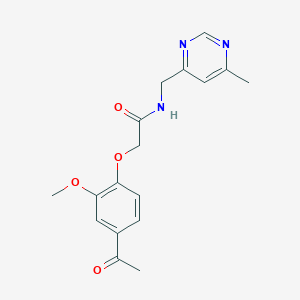
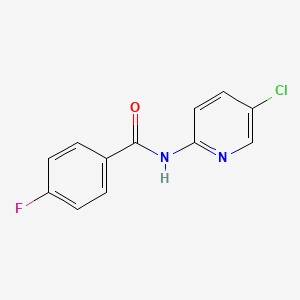
![tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate](/img/structure/B2743102.png)
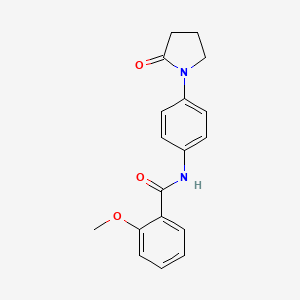
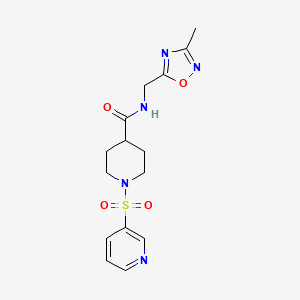
![(4-Chlorophenyl)(4-hydroxy-4-{[(4-methylphenyl)sulfanyl]methyl}piperidino)methanone](/img/structure/B2743109.png)
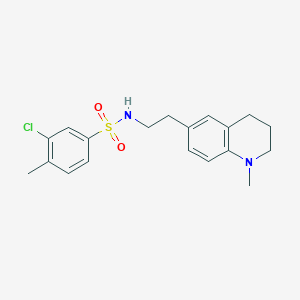
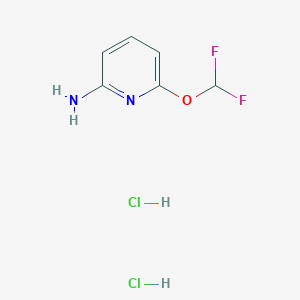
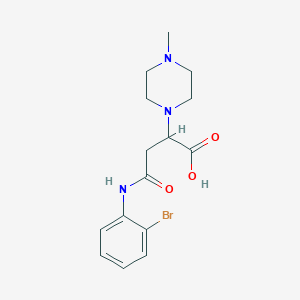
![(2Z)-1-(2H-1,3-benzodioxol-5-yl)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-en-1-one](/img/structure/B2743116.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(isobutylamino)propan-2-ol hydrochloride](/img/structure/B2743117.png)
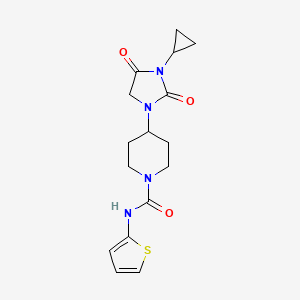
![7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2743120.png)
![5-Nitro-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)pyrimidin-4-amine](/img/structure/B2743121.png)